

Theoretical Properties of Dimethylamino-Substituted Heptanols: A Technical Guide

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Compound of Interest		
Compound Name:	Heptanol, (dimethylamino)-	
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Introduction

Dimethylamino-substituted heptanols represent a class of chemical compounds with significant pharmacological interest, primarily due to their structural relationship to methadone and its metabolites. This technical guide provides a comprehensive overview of the theoretical properties of these compounds, with a focus on 4,4-diphenyl-6-dimethylamino-heptanol-3 (methadol), a primary metabolite of methadone. Due to the limited availability of direct theoretical studies on this specific heptanol derivative, this guide leverages data from its parent compound, methadone, to infer and present its physicochemical and pharmacological characteristics. The information herein is intended to support research and development efforts in pain management and opioid use disorder therapeutics.

Core Theoretical Properties

The theoretical properties of dimethylamino-substituted heptanols are crucial for understanding their pharmacokinetic and pharmacodynamic profiles. Key parameters such as molecular weight, lipophilicity (logP), and acid dissociation constant (pKa) influence absorption, distribution, metabolism, and excretion (ADME) characteristics, as well as receptor binding affinity.

Physicochemical Data



The following table summarizes key physicochemical properties of methadone, which serve as a reference for its heptanol derivatives.

Property	Value	Source
Molecular Formula	C21H27NO	[1]
Molecular Weight	309.45 g/mol	[2]
logP (Octanol/Water Partition Coefficient)	3.9	[1]
Melting Point (Methadone Hydrochloride)	233.00 °C (506.15 K)	[3]
Appearance (Methadone Hydrochloride)	White or off-white crystalline powder	[3]
Solubility (Methadone Hydrochloride)	More soluble in water compared to its base form	[3]

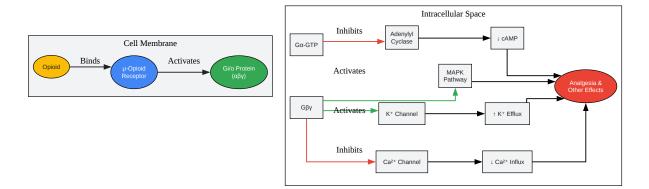
Mechanism of Action and Signaling Pathways

Dimethylamino-substituted heptanols, particularly methadol, are understood to exert their effects through mechanisms similar to methadone, primarily involving the μ -opioid receptor and the N-methyl-D-aspartate (NMDA) receptor.[4][5]

Opioid Receptor Agonism

As a metabolite of methadone, methadol is expected to act as a full agonist at the μ -opioid receptor.[5] Activation of this G-protein coupled receptor (GPCR) initiates a signaling cascade that leads to analgesia and other opioid effects. The binding of the ligand to the μ -opioid receptor triggers the exchange of GDP for GTP on the α -subunit of the associated Gi/o protein. The activated G α and G β γ subunits then dissociate and modulate downstream effectors.[6][7]





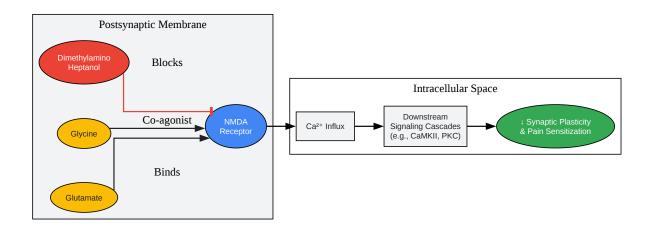
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Caption: Opioid Receptor Signaling Pathway.

NMDA Receptor Antagonism

Methadone and its metabolites also exhibit antagonistic activity at the NMDA receptor, a glutamate-gated ion channel.[4][5] This action is thought to contribute to its efficacy in treating neuropathic pain and reducing opioid tolerance.[4] By blocking the NMDA receptor, these compounds inhibit the influx of Ca²⁺, which is a key event in synaptic plasticity and pain sensitization.[8]





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Caption: NMDA Receptor Antagonism.

Experimental Protocols

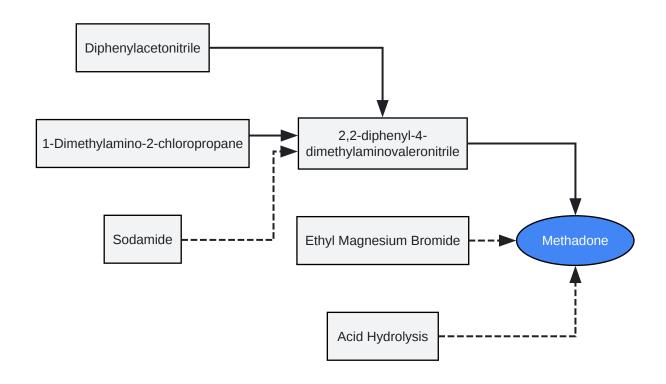
Detailed experimental protocols for the synthesis and analysis of dimethylamino-substituted heptanols are essential for advancing research in this area.

Synthesis of 4,4-diphenyl-6-dimethylamino-heptanone-3 (Methadone)

The synthesis of methadone, the precursor to methadol, typically involves the reaction of diphenylacetonitrile with 1-dimethylamino-2-chloropropane in the presence of a strong base like sodamide. The resulting nitrile intermediate is then reacted with a Grignard reagent, such as ethyl magnesium bromide, followed by hydrolysis to yield methadone.[9]

Workflow for Methadone Synthesis:





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Caption: Methadone Synthesis Workflow.

Analytical Determination of Methadol

The quantification of methadol in biological matrices is typically achieved using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This sensitive and specific method allows for the detection and quantification of methadone and its metabolites, including methadol.

General LC-MS/MS Protocol:

- Sample Preparation: Biological samples (e.g., plasma, urine) are prepared using solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to isolate the analytes of interest and remove interfering substances.[10]
- Chromatographic Separation: The extracted sample is injected into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
 A suitable column (e.g., C18) and mobile phase gradient are used to separate methadol from other compounds.[11]



 Mass Spectrometric Detection: The eluent from the chromatography column is introduced into a tandem mass spectrometer. The analyte is ionized (e.g., using electrospray ionization -ESI) and fragmented. Specific precursor-to-product ion transitions are monitored for quantification (Multiple Reaction Monitoring - MRM).[12]

Conclusion

The theoretical properties of dimethylamino-substituted heptanols, inferred from data on methadone and its metabolites, highlight their potential as dual-action opioid receptor agonists and NMDA receptor antagonists. This unique pharmacological profile warrants further investigation for the development of novel analgesics with improved efficacy and reduced side effects. The provided experimental frameworks for synthesis and analysis serve as a foundation for future research in this promising area of medicinal chemistry. Further computational and experimental studies are needed to fully elucidate the specific properties and structure-activity relationships of this class of compounds.

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